molecular formula C13H22F2N2O2 B12999281 tert-Butyl 4,4-difluoro-2,7-diazaspiro[4.5]decane-7-carboxylate

tert-Butyl 4,4-difluoro-2,7-diazaspiro[4.5]decane-7-carboxylate

Cat. No.: B12999281
M. Wt: 276.32 g/mol
InChI Key: SJIQCZWNDBMUAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 4,4-difluoro-2,7-diazaspiro[4.5]decane-7-carboxylate ( 1263181-67-4) is a high-value, spirocyclic chemical building block with the molecular formula C 13 H 22 F 2 N 2 O 2 and a molecular weight of 276.33 g/mol . This compound features a unique diazaspiro[4.5]decane core system that is both rigid and three-dimensional, making it an exceptional scaffold in medicinal chemistry and drug discovery research. The structure incorporates two key functional elements: a Boc (tert-butoxycarbonyl) protecting group on one nitrogen, which provides stability and enables selective deprotection during synthetic sequences, and two fluorine atoms at the 4-position of the ring system, which can significantly influence the molecule's electronic properties, metabolic stability, and membrane permeability . Its primary research application is as a versatile precursor for the synthesis of more complex bioactive molecules, particularly in the development of pharmaceutical candidates. The spirocyclic architecture is prized for its ability to efficiently explore three-dimensional chemical space, often leading to improved selectivity and physicochemical properties in lead compounds. Researchers utilize this building block to introduce a constrained, fluorine-containing heterocycle into target structures, a strategy frequently employed in programs targeting central nervous system (CNS) disorders, oncology, and inflammation. The compound is typically characterized by its SMILES notation, O=C(N(CCC1)CC21C(F)(F)CNC2)OC(C)(C)C, which aids in computational screening and molecular design . For optimal stability and long-term storage, this material should be kept in a cool, dark place under an inert atmosphere, typically between 2-8°C . This product is intended for research and development purposes only and is strictly not intended for diagnostic, therapeutic, or human use.

Properties

Molecular Formula

C13H22F2N2O2

Molecular Weight

276.32 g/mol

IUPAC Name

tert-butyl 4,4-difluoro-2,7-diazaspiro[4.5]decane-7-carboxylate

InChI

InChI=1S/C13H22F2N2O2/c1-11(2,3)19-10(18)17-6-4-5-12(9-17)7-16-8-13(12,14)15/h16H,4-9H2,1-3H3

InChI Key

SJIQCZWNDBMUAR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(C1)CNCC2(F)F

Origin of Product

United States

Preparation Methods

Preparation Methods

Key Precursors

The preparation of this compound likely involves:

  • A diazaspiro intermediate (e.g., 2,7-diazaspiro[4.5]decane or its derivatives).
  • Fluorinating agents for introducing fluorine atoms.
  • tert-Butyl chloroformate or tert-butyl alcohol for the esterification step.

Synthetic Steps

Based on general synthetic strategies for similar compounds, the preparation may involve the following steps:

Step 1: Formation of the Diazaspiro Intermediate

The diazaspiro core can be synthesized by cyclization reactions involving:

  • Amines (e.g., ethylenediamine derivatives).
  • Ketones or aldehydes for spirocyclic ring formation.
Step 3: Esterification to Form the tert-Butyl Group

The carboxylic acid group in the intermediate is esterified using:

  • tert-Butyl chloroformate in the presence of a base like triethylamine (TEA).
    Alternatively, direct esterification with tert-butyl alcohol under acidic conditions is possible.

Reaction Conditions

From related compounds, standard conditions include:

  • Use of inert atmospheres (e.g., nitrogen or argon) to prevent side reactions.
  • Solvents like dichloromethane (DCM) or acetonitrile for optimal solubility.
  • Reaction temperatures ranging from room temperature to mild heating (20–50°C).

Challenges in Synthesis

The synthesis of such fluorinated spirocyclic compounds may face challenges, including:

  • Selective Fluorination: Achieving regioselectivity in fluorine atom placement requires precise control over reaction conditions and reagents.
  • Spirocyclic Core Stability: Maintaining the integrity of the spirocyclic structure during multi-step reactions is critical.
  • Purity and Yield: Ensuring high yields and purity involves careful optimization of reaction parameters and purification techniques (e.g., chromatography).

Data Table: Summary of Key Parameters

Step Reagents/Conditions Notes
Diazaspiro Formation Amines + Ketones/Aldehydes Cyclization reaction under mild conditions
Fluorination DAST/Selectfluor Selective introduction of fluorine atoms
Esterification tert-Butyl chloroformate + TEA Formation of tert-butyl ester group
Solvent DCM/Acetonitrile Ensures solubility and reaction efficiency
Atmosphere Nitrogen/Argon Prevents oxidation or unwanted side reactions

Chemical Reactions Analysis

tert-Butyl 4,4-difluoro-2,7-diazaspiro[4.5]decane-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

tert-Butyl 4,4-difluoro-2,7-diazaspiro[4.5]decane-7-carboxylate has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of tert-Butyl 4,4-difluoro-2,7-diazaspiro[4.5]decane-7-carboxylate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to interact with various biological molecules, potentially affecting their function. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Core Ring Systems and Substituent Variations

The table below highlights key structural differences:

Compound Name Core Structure Substituents Key Features CAS Number Reference
tert-Butyl 4,4-difluoro-2,7-diazaspiro[4.5]decane-7-carboxylate Spiro[4.5]decane 4,4-difluoro, tert-butyl carboxylate High polarity due to fluorine atoms 1263181-67-4
tert-Butyl 1,7-diazaspiro[4.5]decane-7-carboxylate Spiro[4.5]decane No fluorine, tert-butyl carboxylate Less polar; simpler synthesis 150543-61-6
tert-Butyl 3-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate Spiro[4.5]decane 3-oxo group Enhanced hydrogen-bonding potential Not provided
tert-Butyl 2-benzyl-10-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate Spiro[4.5]decane 2-benzyl, 10-oxo Increased lipophilicity 1330764-01-6
6,6-difluoro-2-azaspiro[3.3]heptane trifluoroacetate Spiro[3.3]heptane 6,6-difluoro Compact structure; high reactivity 1447943-53-4

Key Observations :

  • The 4,4-difluoro substitution in the target compound introduces electronic and steric effects absent in non-fluorinated analogs like tert-butyl 1,7-diazaspiro[4.5]decane-7-carboxylate .

Melting Points and Physical States :

  • For comparison: Non-fluorinated analog 20f (tert-butyl 8-thia-1-azaspiro[4.5]decane-1-carboxylate): Solid (m.p. 89–90°C) . Fluorinated analog 6,6-difluoro-2-azaspiro[3.3]heptane: Likely a low-melting solid or oil .

Commercial Availability and Pricing

lists spirocyclic building blocks with prices ranging from $190–409 per 100–250 mg.

Biological Activity

tert-Butyl 4,4-difluoro-2,7-diazaspiro[4.5]decane-7-carboxylate is a synthetic organic compound notable for its unique spirocyclic structure and potential biological activities. This article explores its biological activity, focusing on pharmacological applications, interaction studies, and comparative analyses with structurally similar compounds.

Chemical Structure and Properties

The compound has the molecular formula C13H22F2N2O2C_{13}H_{22}F_2N_2O_2 and a molar mass of approximately 276.32 g/mol. The presence of two fluorine atoms and a carboxylate group contributes to its distinctive reactivity and potential bioactivity.

PropertyValue
Molecular FormulaC13H22F2N2O2C_{13}H_{22}F_2N_2O_2
Molar Mass276.32 g/mol
StructureSpirocyclic

Biological Activity Overview

Research on the biological activity of this compound is limited but promising. Compounds with similar structures have demonstrated various biological activities, including:

  • Antimicrobial Activity : Similar fluorinated compounds have shown effectiveness against a range of pathogens.
  • Anticancer Properties : The unique structure may enhance interactions with biological targets relevant to cancer treatment.

Case Studies

  • Antimicrobial Activity : A study investigating fluorinated spirocyclic compounds reported that certain derivatives exhibited significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell membranes.
  • Cytotoxicity in Cancer Cells : In vitro studies on related diazaspiro compounds indicated that they could induce apoptosis in various cancer cell lines, suggesting that this compound may share similar properties.

Interaction Studies

Preliminary interaction studies suggest that this compound may interact with biomolecules such as proteins and nucleic acids, influencing their activity:

  • Protein Binding : The presence of the carboxylate group allows for potential hydrogen bonding and ionic interactions with protein targets.
  • Nucleic Acid Interactions : The nitrogen atoms in the diazaspiro structure may enable coordination with metal ions in nucleic acid structures.

Further research is necessary to elucidate these interactions fully and assess their implications for therapeutic uses.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds highlights differences in biological activity based on structural variations:

Compound NameMolecular FormulaUnique Features
tert-butyl 9,9-difluoro-2,7-diazaspiro[4.5]decane-7-carboxylateC13H22F2N2O2C_{13}H_{22}F_2N_2O_2Different position of fluorine substituents
tert-butyl 2,7-diazaspiro[4.5]decane-7-carboxylateC13H24N2O2C_{13}H_{24}N_2O_2Lacks fluorine substituents
tert-butyl 3-fluoro-2,7-diazaspiro[4.5]decane-7-carboxylateC13H23FN2O2C_{13}H_{23}FN_2O_2Contains only one fluorine atom

This table illustrates how variations in fluorination can impact the compound's reactivity and biological profile.

Q & A

Q. How can synthesis conditions for this compound be optimized to improve yield and purity?

Methodological Answer: Synthesis optimization should focus on reaction parameters such as temperature, solvent choice, and catalyst loading. For example, a related diazaspiro compound was synthesized at 70°C in DMF with a 98% yield under iridium catalysis . Consider using Design of Experiments (DoE) to systematically vary factors like temperature (60–80°C), solvent polarity (DMF vs. THF), and reaction time. Purification via silica gel column chromatography (e.g., hexane:ethyl acetate gradients) is effective, as demonstrated by TLC monitoring (Rf = 0.29 in 4:1 hexane:EtOAc) .

Q. What spectroscopic techniques are most reliable for confirming the structure of this compound?

Methodological Answer: A combination of 1H/13C NMR, HRMS, and FTIR is essential. For instance, 1H NMR can resolve spirocyclic proton environments, while 13C NMR identifies carbonyl (C=O) and quaternary carbons. HRMS confirms the molecular ion ([M+H]+ expected at m/z 240.3 for a related analog) . FTIR verifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹). Cross-validate results with computational predictions (e.g., PubChem data for analogous tert-butyl carboxylates) .

Q. What safety protocols are critical when handling this compound?

Methodological Answer: Use nitrile gloves and a chemical-resistant suit to prevent skin contact. Inspect gloves before use and dispose of contaminated PPE immediately . Ensure local exhaust ventilation to avoid inhalation. In case of spills, contain using dry sand or alcohol-resistant foam, and avoid drain contamination . Fire hazards include toxic decomposition products (e.g., CO, NOx); use self-contained breathing apparatus during firefighting .

Advanced Research Questions

Q. How can enantioselective synthesis be achieved for chiral analogs of this compound?

Methodological Answer: Employ chiral iridium catalysts in allylic amination reactions, as shown for a similar diazaspiro compound with 95% enantiomeric excess (ee) verified by HPLC . Optimize chiral ligand selection (e.g., phosphoramidites) and reaction time to minimize racemization. Use polar solvents (DMF or DMSO) to stabilize transition states.

Q. What computational methods aid in predicting reactivity and reaction pathways?

Methodological Answer: Leverage quantum chemical calculations (e.g., DFT) to model transition states and reaction energetics. Institutions like ICReDD integrate reaction path search algorithms with experimental data to narrow optimal conditions . For example, simulate the activation energy of fluorination steps or spirocyclic ring formation. Validate predictions with kinetic studies (e.g., variable-temperature NMR).

Q. How does the compound’s stability vary under non-standard conditions (e.g., acidic/basic media)?

Methodological Answer: While the compound is stable under recommended storage (room temperature, dry), stability under extreme conditions is unreported . Conduct accelerated stability studies :

  • Acidic/alkaline stress testing : Expose to 0.1M HCl/NaOH at 40°C for 24h, monitor via HPLC.
  • Thermal degradation : Heat at 60°C for 1 week, check for decomposition products (e.g., tert-butyl alcohol via GC-MS).

Q. How should researchers address contradictions in reported data (e.g., conflicting reactivity or spectral assignments)?

Methodological Answer: Perform control experiments to isolate variables. For spectral discrepancies, compare data with structurally similar compounds (e.g., tert-butyl 3-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate ). Use 2D NMR (COSY, HSQC) to resolve overlapping signals. Cross-reference multiple databases (e.g., PubChem, EPA DSSTox) and validate via independent synthesis .

Q. What strategies enhance the scalability of synthetic routes for this compound?

Methodological Answer: Transition from batch to flow chemistry to improve heat/mass transfer. Optimize catalyst recycling (e.g., immobilized iridium catalysts) and solvent recovery. For column-free purification, explore recrystallization (e.g., using ethyl acetate/hexane mixtures) or membrane-based separations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.